

In-Depth Technical Guide: 2,3-Dibromo-N-methylmaleimide (CAS 3005-27-4)

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Compound of Interest

Compound Name: 2,3-Dibromo-N-methylmaleimide

Cat. No.: B1346648

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dibromo-N-methylmaleimide** (CAS 3005-27-4), a versatile reagent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its current and potential biological applications. Particular emphasis is placed on its utility in bioconjugation, its reactivity as a dienophile in Diels-Alder reactions, and its emerging potential as a cytotoxic agent.

Chemical and Physical Properties

2,3-Dibromo-N-methylmaleimide is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its electrophilicity and reactivity.^{[1][2]}

Table 1: Chemical and Physical Properties of **2,3-Dibromo-N-methylmaleimide**^{[3][4][5][6]}

Property	Value
CAS Number	3005-27-4
Molecular Formula	C ₅ H ₃ Br ₂ NO ₂
Molecular Weight	268.89 g/mol
IUPAC Name	3,4-dibromo-1-methylpyrrole-2,5-dione
Synonyms	N-Methyl-2,3-dibromomaleimide, 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione
Appearance	Solid
Melting Point	120-124 °C
Solubility	Soluble in many organic solvents.
SMILES	<chem>CN1C(=O)C(Br)=C(Br)C1=O</chem>
InChI Key	CKITYUQKOJMMOI-UHFFFAOYSA-N

Synthesis

The primary synthetic route to **2,3-Dibromo-N-methylmaleimide** involves the reaction of 2,3-dibromomaleic anhydride with methylamine.^[7] This reaction proceeds via a two-step process: initial formation of a maleamic acid intermediate followed by cyclization to the imide.

Experimental Protocol: Synthesis of 2,3-Dibromo-N-methylmaleimide

This protocol is based on the general synthesis of N-substituted maleimides from the corresponding anhydride and a primary amine.^{[4][7]}

Materials:

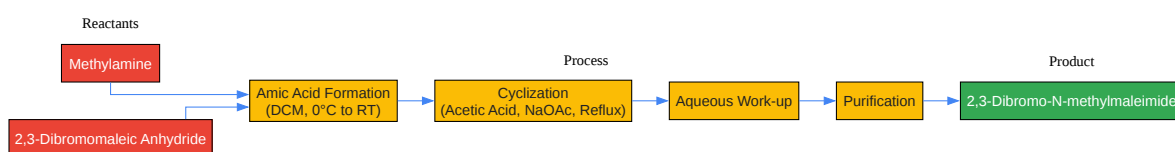
- 2,3-Dibromomaleic anhydride
- Methylamine (e.g., as a solution in THF or water)

- Glacial acetic acid
- Sodium acetate (anhydrous)
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- **Amic Acid Formation:** Dissolve 2,3-dibromomaleic anhydride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution in an ice bath.
- Slowly add a solution of methylamine (1.1 equivalents) dropwise to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate, N-methyl-2,3-dibromomaleamic acid, can be monitored by TLC.
- **Cyclization to Imide:** To the reaction mixture, add glacial acetic acid and anhydrous sodium acetate (0.5 equivalents).
- Heat the mixture to reflux for 4-6 hours. The progress of the cyclization to form **2,3-Dibromo-N-methylmaleimide** can be monitored by TLC.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.



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Caption: Synthetic workflow for **2,3-Dibromo-N-methylmaleimide**.

Reactivity and Applications in Synthesis

2,3-Dibromo-N-methylmaleimide is a valuable building block in organic synthesis due to its reactive carbon-carbon double bond and the presence of two bromine atoms that can act as leaving groups or participate in cross-coupling reactions.

Diels-Alder Reactions

As an electron-deficient dienophile, **2,3-Dibromo-N-methylmaleimide** readily participates in [4+2] cycloaddition reactions with conjugated dienes.^[4] A common example is the reaction with anthracene.^{[2][3][5]}

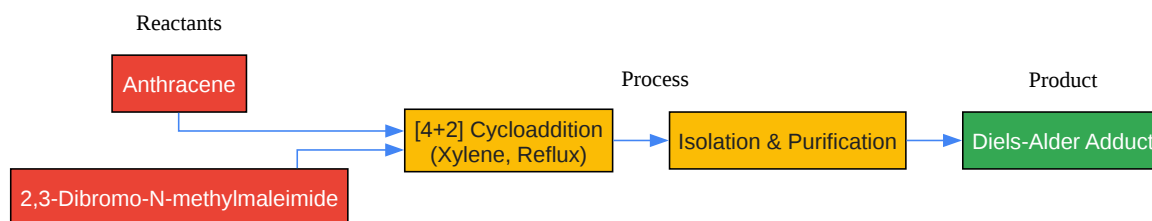
This protocol is a general procedure for the Diels-Alder reaction between anthracene and a maleimide derivative.^{[1][2][3][5]}

Materials:

- **2,3-Dibromo-N-methylmaleimide**
- Anthracene
- Xylene (or another high-boiling solvent like toluene)
- Reflux condenser
- Heating mantle
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, combine **2,3-Dibromo-N-methylmaleimide** (1 equivalent) and anthracene (1 equivalent).
- Add a suitable high-boiling solvent, such as xylene.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
- Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
- If precipitation occurs, collect the product by vacuum filtration and wash with a small amount of cold solvent.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.



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Caption: Diels-Alder reaction of **2,3-Dibromo-N-methylmaleimide**.

Reactions with Nucleophiles

The electron-deficient double bond of **2,3-Dibromo-N-methylmaleimide** is susceptible to Michael addition by nucleophiles, particularly thiols.[8] This reactivity is the basis for its widespread use in bioconjugation.

Biological Applications

The reactivity of **2,3-Dibromo-N-methylmaleimide** towards thiols makes it a valuable tool in chemical biology and drug development, particularly for the modification of proteins and peptides.

Bioconjugation and Labeling of Cysteine-Containing Peptides

Maleimides are well-established reagents for the selective modification of cysteine residues in proteins and peptides.[8] The thiol group of cysteine undergoes a Michael addition to the maleimide double bond, forming a stable thioether linkage.[9][10] **2,3-Dibromo-N-methylmaleimide** offers the potential for dual modification or for the introduction of further functionality after the initial conjugation.

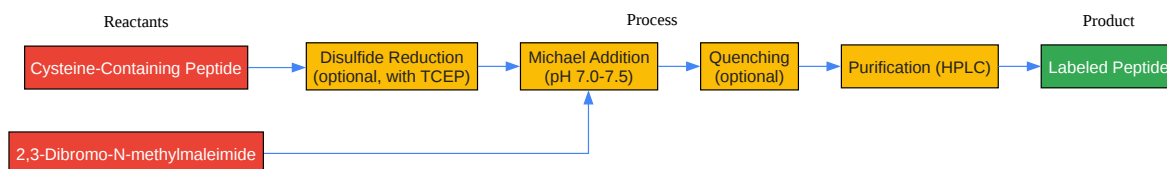
This is a general protocol for labeling a peptide with a maleimide-containing reagent.[10][11][12]

Materials:

- Cysteine-containing peptide
- **2,3-Dibromo-N-methylmaleimide**
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching reagent (e.g., 2-mercaptoethanol or DTT)
- Purification system (e.g., HPLC)

Procedure:

- **Peptide Preparation:** Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds that need to be reduced, add TCEP and incubate for 30-60 minutes at room temperature.
- **Maleimide Solution:** Prepare a stock solution of **2,3-Dibromo-N-methylmaleimide** in DMF or DMSO.
- **Labeling Reaction:** Add the **2,3-Dibromo-N-methylmaleimide** stock solution to the peptide solution (typically a 5-20 fold molar excess of the maleimide).
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
- **Quenching:** (Optional) To stop the reaction, add a quenching reagent like 2-mercaptoethanol to consume any unreacted maleimide.
- **Purification:** Purify the labeled peptide from excess reagents using a suitable method such as reverse-phase HPLC.



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Caption: Workflow for labeling a cysteine-containing peptide.

Potential as a Cytotoxic Agent

Maleimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14] The proposed mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to necrotic cell death.[13] This is associated with a loss of mitochondrial membrane potential and ATP depletion.[13] While specific studies on the cytotoxicity of **2,3-Dibromo-N-methylmaleimide** are limited, a novel N-triazolyl maleimide derivative has shown toxicity against human melanoma cell lines, suggesting that the maleimide scaffold is a promising starting point for the development of new anticancer agents.[14]

Table 2: Cytotoxicity of a Novel N-triazolyl Maleimide Derivative (Compound 4I)[14]

Cell Line	IC ₅₀ (μM)
SK-Mel-28 (Melanoma)	Lower concentration required
SK-Mel-103 (Melanoma)	Lower concentration required
HUVEC (Endothelial)	> 100

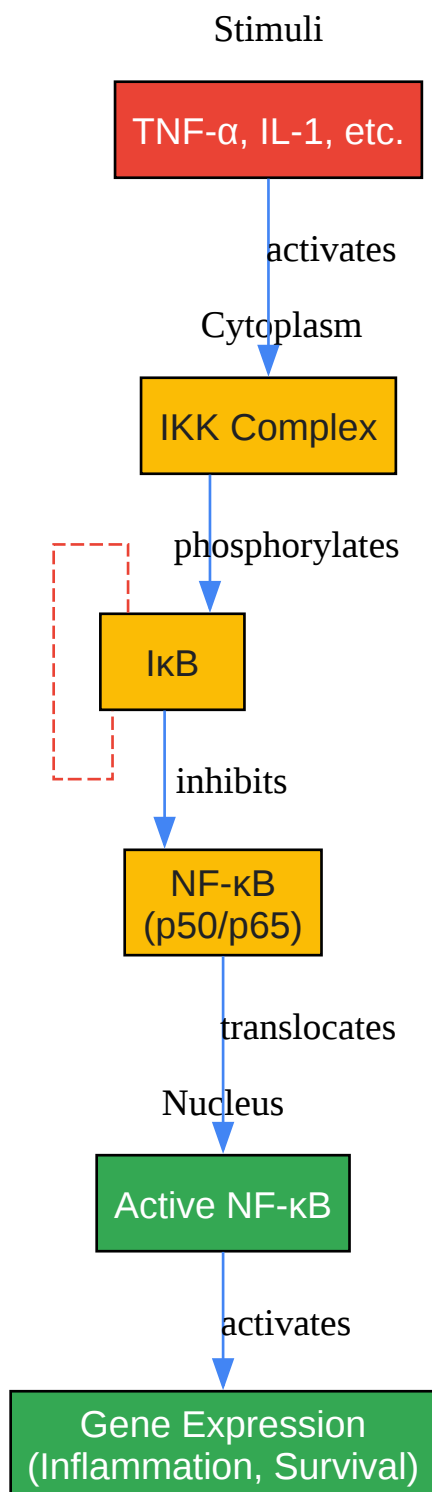
Note: Specific IC₅₀ values for the melanoma cell lines were not provided in the abstract, but the study indicated higher potency compared to the non-cancerous HUVEC cell line.

Potential as a Kinase Inhibitor

Derivatives of 2,3-bisarylmaleimides have been designed and synthesized as inhibitors of protein kinase C (PKC).^[15] This suggests that the maleimide core can serve as a scaffold for the development of kinase inhibitors. While there is no direct evidence of **2,3-Dibromo-N-methylmaleimide** acting as a kinase inhibitor, its structural similarity to known inhibitors warrants further investigation into its potential effects on various signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many diseases, including cancer.^{[16][17][18][19]} Some small molecule inhibitors of the NF-κB pathway have been identified.^[20] Given the ability of maleimides to react with cysteine residues, and the presence of critical cysteine residues in proteins involved in the NF-κB pathway (such as in IKKβ), it is plausible that **2,3-Dibromo-N-methylmaleimide** could modulate this pathway. However, direct experimental evidence for this is currently lacking and represents an area for future research.



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Caption: Simplified overview of the canonical NF-κB signaling pathway.

Safety Information

2,3-Dibromo-N-methylmaleimide should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Dibromo-N-methylmaleimide is a multifaceted chemical entity with established utility in organic synthesis and significant potential in biomedical research. Its well-defined reactivity, particularly towards thiols, makes it an invaluable tool for bioconjugation and the site-specific modification of proteins. Furthermore, the emerging evidence of cytotoxicity in maleimide derivatives suggests promising avenues for the development of novel therapeutic agents. Future research should focus on a more detailed characterization of its biological activity, including its effects on specific signaling pathways such as protein kinase and NF- κ B pathways, to fully elucidate its therapeutic and research potential.

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